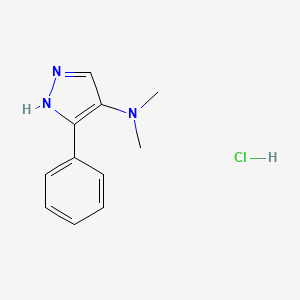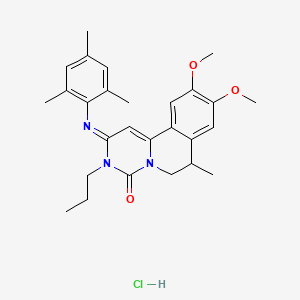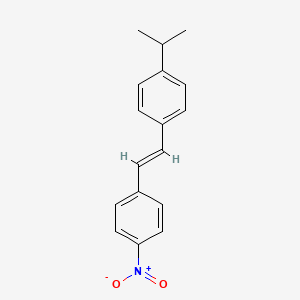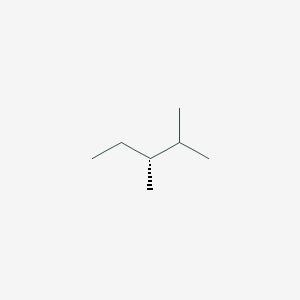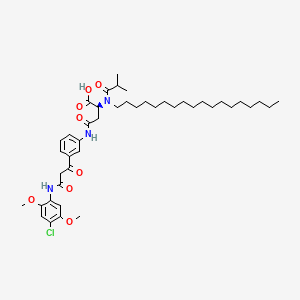
N-(3-(3-((4-Chloro-2,5-dimethoxyphenyl)amino)-1,3-dioxopropyl)phenyl)-N2-(2-methylpropionyl)-N2-octadecyl-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core L-asparagine structure, followed by the introduction of the 4-chloro-2,5-dimethoxyphenyl group through an amide bond formation. Subsequent steps involve the addition of the dioxopropyl and phenyl groups, and finally, the attachment of the octadecyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.
Analyse Des Réactions Chimiques
Types of Reactions
L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.
Reduction: This can reduce specific functional groups, altering the compound’s properties.
Substitution: This involves replacing one functional group with another, which can be used to modify the compound’s activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups.
Applications De Recherche Scientifique
L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its interactions with biological molecules can be studied to understand its potential effects on cellular processes.
Medicine: It may have therapeutic potential, particularly in targeting specific pathways involved in diseases.
Industry: It can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of L-Asparagine,N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl- involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Asparagine: A simpler amino acid with similar structural features.
N-[3-[3-[(4-chloro-2,5-dimethoxyphenyl)amino]-1,3-dioxopropyl]phenyl]-N2-(2-methyl-1-oxopropyl)-N2-octadecyl-: A compound with a similar backbone but lacking the L-asparagine moiety.
Propriétés
Numéro CAS |
31522-23-3 |
|---|---|
Formule moléculaire |
C43H64ClN3O8 |
Poids moléculaire |
786.4 g/mol |
Nom IUPAC |
(2S)-4-[3-[3-(4-chloro-2,5-dimethoxyanilino)-3-oxopropanoyl]anilino]-2-[2-methylpropanoyl(octadecyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C43H64ClN3O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-47(42(51)31(2)3)36(43(52)53)29-40(49)45-33-24-22-23-32(26-33)37(48)30-41(50)46-35-28-38(54-4)34(44)27-39(35)55-5/h22-24,26-28,31,36H,6-21,25,29-30H2,1-5H3,(H,45,49)(H,46,50)(H,52,53)/t36-/m0/s1 |
Clé InChI |
KILNESORACOZGN-BHVANESWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN([C@@H](CC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)O)C(=O)C(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN(C(CC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=CC(=C(C=C2OC)Cl)OC)C(=O)O)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


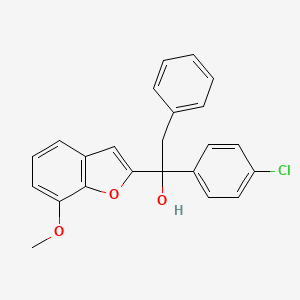
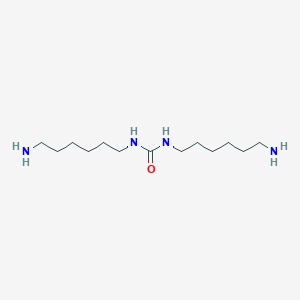

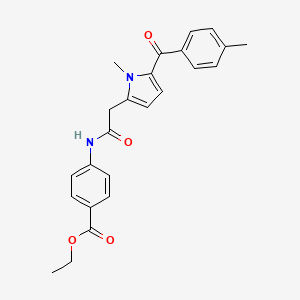
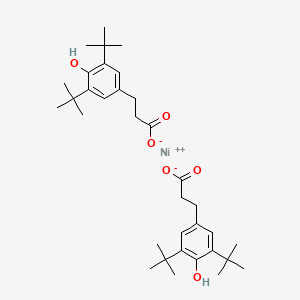
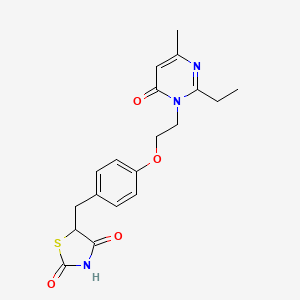

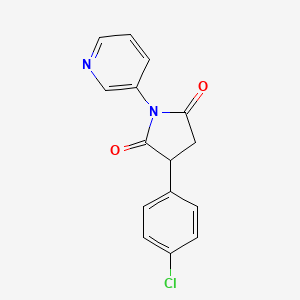
![3-butyl-9,9-dimethyl-7-(2-phenylethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186369.png)
